molecular formula C15H16N2O B3032355 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile CAS No. 145657-28-9

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile

Cat. No.: B3032355
CAS No.: 145657-28-9
M. Wt: 240.3 g/mol
InChI Key: IXPVVOPDXTXQOP-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dual Fluorescence of DMABN Derivatives

Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound closely related to the specified chemical, reveals insights into dual fluorescence due to an intramolecular charge transfer state. The structural analysis suggests a twisted geometry in the excited state, offering potential applications in optical materials and sensors (Köhn & Hättig, 2004).

Microwave-Prompted Reactions

Another study discusses the microwave-prompted reactions of cinnamonitrile derivatives, leading to the synthesis of complex heterocyclic structures. Such methodologies can enhance the efficiency and selectivity of reactions in organic synthesis, contributing to pharmaceutical and material science applications (Tu et al., 2010).

Anticancer and Antimicrobial Properties

The structural analysis and molecular docking studies of certain benzonitrile derivatives have indicated potential anticancerous properties by inhibiting focal adhesion kinase. Additionally, these compounds exhibited bacterial inhibition, suggesting their use as pharmaceutical agents (Kiran et al., 2018).

Heterocyclic Compound Synthesis

Research into the synthesis of amino acids, sulfamoyl, and pyrrole derivatives attached to benzoimidazol-2-yl moiety, including benzonitrile derivatives, has shown significant antimicrobial activity. These findings could guide the development of new antimicrobial agents (El-Meguid, 2014).

Regioselective Cycloadditions

A study on regioselective cycloadditions of ynones derived from amino acids with various dipolarophiles, including benzonitrile oxides, highlights a pathway to synthesize functionalized pyrazole derivatives. These compounds have potential applications in medicinal chemistry and as building blocks for complex molecules (Kirar et al., 2018).

Insecticidal and Antibacterial Potential

The transformation of certain benzonitrile derivatives into compounds with observed insecticidal and antibacterial activity opens new avenues for the development of agricultural chemicals and antibacterial agents (Kumar et al., 2022).

Properties

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2)8-12(7-13(18)9-15)17-14-6-4-3-5-11(14)10-16/h3-7,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPVVOPDXTXQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163128
Record name Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145657-28-9
Record name Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-((5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.